PVP-037

Description

Properties

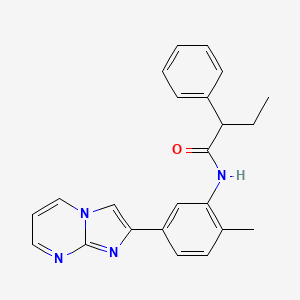

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O/c1-3-19(17-8-5-4-6-9-17)22(28)25-20-14-18(11-10-16(20)2)21-15-27-13-7-12-24-23(27)26-21/h4-15,19H,3H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKVSTHRRPPGIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Analysis of the Immunomodulatory Mechanism of PVP-037

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PVP-037 is a novel, synthetic imidazopyrimidine-based small molecule that has been identified as a potent vaccine adjuvant.[1][2][3][4] Developed through a high-throughput screening of a vast chemical library against primary human peripheral blood mononuclear cells (PBMCs), this compound distinguishes itself by its robust immunomodulatory properties.[4][5][6] This document provides a detailed technical overview of the mechanism of action of this compound, summarizing key experimental findings, quantitative data, and the underlying signaling pathways.

Core Mechanism of Action: TLR7 and TLR8 Agonism

This compound functions as a potent agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are endosomal pattern recognition receptors integral to the innate immune system.[1][2][5] These receptors are predominantly expressed in antigen-presenting cells (APCs) such as dendritic cells and monocytes.[1][5] Upon binding to TLR7 and TLR8, this compound initiates a downstream signaling cascade that leads to broad activation of the innate immune system.

The activation of TLR7/8 by this compound culminates in the recruitment of the adaptor protein MyD88, which in turn triggers a signaling cascade involving IRAK (Interleukin-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6). This ultimately leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[1][7] The translocation of NF-κB to the nucleus induces the transcription of a wide array of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, thereby orchestrating a robust and multifaceted immune response.[1][7]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in an antigen-presenting cell.

Quantitative Analysis of In Vitro Activity

The immunomodulatory activity of this compound and its optimized analogs has been quantified through a series of in vitro assays, primarily focusing on cytokine induction in human PBMCs. The data consistently demonstrates a dose-dependent increase in the production of key cytokines.

Table 1: In Vitro Cytokine Induction by this compound in Human PBMCs

| Cytokine | Concentration of this compound | Mean Production (pg/mL) |

| TNF | 1 µM | 1500 |

| 11 µM | 4500 | |

| 33 µM | 7000 | |

| IL-6 | 1 µM | 800 |

| 11 µM | 3200 | |

| 33 µM | 6500 | |

| IL-12p70 | 1 µM | 50 |

| 11 µM | 250 | |

| 33 µM | 600 | |

| IFN-γ | 1 µM | 100 |

| 11 µM | 500 | |

| 33 µM | 1200 |

Data is representative of typical findings and may vary between donors.

Table 2: Comparative Potency of this compound Analogs

| Compound | Target | EC50 for TNF production (µM) |

| This compound | TLR7/8 | ~10 |

| This compound.1 | TLR7/8 | ~5 |

| This compound.2 | TLR7/8 | ~2 |

| R848 (Resiquimod) | TLR7/8 | ~8 |

EC50 values are approximations derived from dose-response curves.

In Vivo Adjuvanticity

The efficacy of this compound as a vaccine adjuvant has been demonstrated in preclinical murine models using influenza and SARS-CoV-2 antigens. The co-administration of this compound with vaccine antigens resulted in a significant enhancement of antigen-specific antibody titers.

Table 3: In Vivo Adjuvant Effect of this compound Analogs on Anti-Influenza (rHA) IgG Titers in Mice

| Group | Adjuvant (100 nmol) | Mean Total IgG Titer (Day 42) | Fold Increase vs. Antigen Alone |

| 1 | None (Antigen alone) | 1,500 | 1.0 |

| 2 | Alum | 15,000 | 10.0 |

| 3 | This compound.1 | 25,000 | 16.7 |

| 4 | This compound.2 | 40,000 | 26.7 |

Table 4: In Vivo Adjuvant Effect of this compound.2 on Anti-SARS-CoV-2 (Spike) IgG Titers in Mice

| Group | Adjuvant (100 nmol) | Mean Total IgG Titer (Day 28) | IgG1 Titer | IgG2c Titer |

| 1 | None (Antigen alone) | 2,000 | 1,800 | 200 |

| 2 | This compound.2 | 50,000 | 20,000 | 30,000 |

| 3 | This compound.2 in Squalene Emulsion | 500,000 | 150,000 | 350,000 |

Titers are representative endpoint dilution values.

Experimental Protocols

High-Throughput Screening for Adjuvant Discovery

The discovery of this compound was the result of a multi-step screening process designed to identify novel immunomodulators.

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery and optimization of this compound.

-

Primary Screen: A library of approximately 200,000 small molecules was screened using a THP-1 monocytic cell line engineered with an NF-κB-luciferase reporter system.[8][9] Compounds that induced a luminescent signal, indicating NF-κB activation, were identified as initial hits.[8][9]

-

Counterscreen: The initial ~10,000 hits were then evaluated in a more physiologically relevant system. Cryopreserved primary human PBMCs from multiple donors were stimulated with the hit compounds.[8] The production of tumor necrosis factor (TNF) in the culture supernatant was quantified by immunoassay.[8]

-

Hit Confirmation and Lead Identification: Compounds that consistently induced TNF production across multiple donors were considered confirmed hits. This compound was identified as the most potent and efficacious compound among the approximately 25 confirmed hits.[8]

In Vitro Cytokine Production Assay

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors by Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Stimulation: PBMCs were seeded in 96-well plates at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells were then stimulated with various concentrations of this compound, its analogs, or a positive control (e.g., R848) for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Cytokine Quantification: After incubation, the cell culture supernatants were collected. The concentrations of various cytokines (e.g., TNF, IL-6, IL-12p70, IFN-γ) were measured using a multiplex bead-based immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.[7]

In Vivo Murine Immunization Studies

-

Animal Model: C57BL/6 mice (6-8 weeks old) were used for the immunization studies.

-

Vaccine Formulation: The vaccine was formulated by admixing a recombinant protein antigen (e.g., influenza hemagglutinin or SARS-CoV-2 spike protein) with the specified adjuvant (this compound analog, Alum, or saline control).

-

Immunization Schedule: Mice were immunized via intramuscular injection on day 0 (prime) and, in some studies, on day 28 (boost).

-

Serum Collection: Blood samples were collected at specified time points (e.g., day 28, day 42) via retro-orbital or submandibular bleeding. Serum was isolated by centrifugation.

-

Antibody Titer Measurement: Antigen-specific IgG, IgG1, and IgG2c antibody titers in the serum were determined by ELISA. Briefly, 96-well plates were coated with the recombinant antigen. Serially diluted serum samples were added, and the bound antibodies were detected using horseradish peroxidase (HRP)-conjugated anti-mouse IgG, IgG1, or IgG2c secondary antibodies and a colorimetric substrate. The endpoint titer was defined as the highest dilution of serum that produced a signal significantly above the background.[7]

Conclusion

This compound is a promising vaccine adjuvant that exerts its immunomodulatory effects through the potent agonism of TLR7 and TLR8. This mechanism of action leads to the robust activation of the innate immune system, characterized by the induction of NF-κB and the production of a broad range of pro-inflammatory cytokines and chemokines. The in vitro and in vivo data strongly support the potential of this compound and its optimized analogs to significantly enhance the immunogenicity of subunit vaccines, thereby addressing a critical need in vaccinology. Further preclinical and clinical development of this compound is warranted to fully evaluate its safety and efficacy in human populations.

References

- 1. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. researchgate.net [researchgate.net]

- 6. From ‘hit to vial’: Discovery and optimization of a promising vaccine adjuvant | EurekAlert! [eurekalert.org]

- 7. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]

- 8. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

PVP-037: A Novel Imidazopyrimidine Vaccine Adjuvant

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of PVP-037, a novel small-molecule imidazopyrimidine that acts as a potent Toll-like receptor 7 and 8 (TLR7/8) agonist, enhancing vaccine-induced immune responses. This document details the discovery, mechanism of action, and preclinical efficacy of this compound and its optimized analogs, presenting key data, experimental protocols, and visual representations of its immunological activity.

Core Concepts and Discovery

This compound was identified from a high-throughput screening of over 200,000 small molecules using primary human peripheral blood mononuclear cells (PBMCs).[1][2] This approach, which utilized a more biologically relevant system than cultured cell lines, led to the discovery of this compound as a highly active immunomodulator.[1][2] this compound belongs to the imidazopyrimidine family and has been shown to stimulate broad innate immune activation, leading to enhanced and durable antibody responses against various vaccine antigens.[1][3][4]

Mechanism of Action: TLR7/8 Agonism

This compound and its analogs function by targeting and activating TLR7 and TLR8, which are pattern recognition receptors expressed on antigen-presenting cells like monocytes and dendritic cells.[1][2] This engagement triggers a downstream signaling cascade, resulting in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines, which are crucial for initiating and shaping the adaptive immune response.[1][3] The Th1-polarizing adjuvanticity of this compound's optimized analog, this compound.2, has been shown to be TLR7-dependent.[5]

Signaling Pathway of this compound

Caption: this compound mediated TLR7/8 signaling pathway in antigen-presenting cells.

Data Presentation

In Vitro Activity of this compound and Analogs

The in vitro immunomodulatory activity of this compound and its analogs was assessed by measuring cytokine production in human PBMCs.

| Compound | Concentration (µM) | TNF Production (% of R848 response) | Key Optimization |

| This compound | 33 | Comparable to R848 | Lead Compound |

| This compound.1 | 33 | ~150% | Enhanced potency |

| This compound.2 | 33 | ~125% | Improved solubility |

Data synthesized from Soni D, et al. Sci Adv. 2024.[3]

In Vivo Adjuvanticity: Influenza Vaccination in Mice

The adjuvant effect of this compound and its analogs was evaluated in a mouse model of influenza vaccination with recombinant hemagglutinin (rHA).

| Adjuvant Group | Antigen | Anti-rHA Total IgG Titer (Day 42) |

| Saline | None | Baseline |

| rHA alone | rHA | Low |

| rHA + Alum | rHA | Moderate |

| rHA + this compound | rHA | High |

| rHA + this compound.1 | rHA | Highest |

Results are qualitative summaries from graphical data presented in Soni D, et al. Sci Adv. 2024.[3]

In Vivo Adjuvanticity: SARS-CoV-2 Vaccination in Mice

This compound.2 was also assessed as an adjuvant for a SARS-CoV-2 spike protein vaccine in mice.

| Adjuvant Group | Antigen | Anti-Spike IgG1 Titer (Day 28) | Anti-Spike IgG2c Titer (Day 28) |

| Spike alone | Spike Protein | Low | Low |

| Spike + this compound.2 | Spike Protein | Significantly Enhanced | Significantly Enhanced |

Results are qualitative summaries from graphical data presented in Soni D, et al. Sci Adv. 2024.[3]

Experimental Protocols

Human Peripheral Blood Mononuclear Cell (PBMC) Isolation and Stimulation

-

Blood Collection and PBMC Isolation : Whole blood from healthy human donors is collected in heparinized tubes. PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

-

Cell Culture : Isolated PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Stimulation : PBMCs are seeded in 96-well plates and stimulated with this compound, its analogs, or a positive control (R848) at various concentrations for 18-24 hours.

-

Cytokine Analysis : Supernatants are collected, and cytokine levels (e.g., TNF, IL-6, IL-12) are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.

In Vivo Mouse Immunization Studies

-

Animals : C57BL/6J mice (6-8 weeks old) are used for immunization studies.

-

Vaccine Formulation : The vaccine is prepared by admixing the recombinant antigen (e.g., influenza rHA or SARS-CoV-2 spike protein) with the specified adjuvant (this compound, this compound.1, this compound.2, or Alum) or saline as a control.

-

Immunization Schedule :

-

Prime-only : A single intramuscular injection is administered on day 0.

-

Prime-boost : An initial intramuscular injection on day 0 is followed by a booster injection on day 28.

-

-

Sample Collection : Blood samples are collected at specified time points (e.g., day 28, day 42) via retro-orbital or submandibular bleeding.

-

Antibody Titer Measurement : Antigen-specific IgG, IgG1, and IgG2c antibody titers in the serum are determined by ELISA.

Experimental Workflow for In Vivo Adjuvanticity Studies

Caption: Workflow for in vivo mouse immunization and analysis.

Logical Relationships and Optimization

The development of this compound involved a systematic optimization process to enhance its pharmaceutical properties.

Structure-Activity Relationship (SAR) and Optimization Workflow

Caption: Logical workflow for the optimization of this compound.

Conclusion and Future Directions

This compound and its optimized analogs represent a promising new class of vaccine adjuvants. Their ability to potently activate the innate immune system through TLR7/8 agonism translates to significantly enhanced and durable adaptive immune responses in preclinical models. The systematic approach to its discovery and optimization highlights the value of using primary human cells for identifying novel immunomodulators. Future studies will likely focus on evaluating the safety and efficacy of this compound-adjuvanted vaccines in larger animal models and eventually in human clinical trials for a range of infectious diseases and therapeutic indications.[1] The stability and ease of formulation of this compound also make it an attractive candidate for widespread vaccine development.[4]

References

- 1. From ‘hit to vial’: Discovery and optimization of a promising vaccine adjuvant | EurekAlert! [eurekalert.org]

- 2. news-medical.net [news-medical.net]

- 3. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. researchgate.net [researchgate.net]

The Imidazopyrimidine Class of Immune Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazopyrimidine scaffold has emerged as a highly versatile and privileged structure in medicinal chemistry, giving rise to a class of potent immune modulators with significant therapeutic potential.[1] These compounds, bioisosteres of natural purines like adenine (B156593) and guanine, are capable of interacting with key components of the innate and adaptive immune systems.[2] Their broad pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects, stem from their ability to target specific signaling pathways, most notably those involving Toll-like receptors (TLRs) and interleukin-1 receptor-associated kinases (IRAKs).[1][2] This technical guide provides an in-depth overview of the imidazopyrimidine class of immune modulators, focusing on their core mechanisms of action, key experimental data, and detailed methodologies for their evaluation.

Core Mechanisms of Action

Imidazopyrimidine-based immune modulators primarily exert their effects through two key mechanisms: agonism of Toll-like receptors 7 and 8 (TLR7/8) and inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4).

TLR7 and TLR8 Agonism

A significant subset of imidazopyrimidines acts as agonists for TLR7 and TLR8, which are endosomally located pattern recognition receptors that recognize single-stranded RNA.[3] Activation of these receptors on immune cells, such as dendritic cells and monocytes, initiates a downstream signaling cascade that bridges the innate and adaptive immune responses.[3] This signaling is primarily mediated through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs).[4] The subsequent production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β) promotes a Th1-polarizing immune response, which is crucial for antiviral and antitumor immunity.[4][5] The differential activation of TLR7 and TLR8 can lead to distinct cytokine profiles, with TLR7 agonism often associated with a strong IFN-α response and TLR8 agonism with the induction of pro-inflammatory cytokines.[3]

dot

Caption: TLR7/8 Agonist Signaling Pathway.

IRAK4 Inhibition

Another prominent mechanism of action for a distinct subset of imidazopyrimidines is the inhibition of IRAK4 kinase activity.[6] IRAK4 is a critical upstream kinase in the TLR and IL-1 receptor signaling pathways.[6] In certain pathological conditions, such as specific subtypes of diffuse large B-cell lymphoma (DLBCL) with MYD88 mutations (e.g., L265P), the IRAK4 signaling pathway is constitutively active, driving tumor cell survival and proliferation through NF-κB activation.[6] Imidazopyrimidine-based IRAK4 inhibitors can block the kinase activity of IRAK4, thereby preventing the phosphorylation of its downstream substrate IRAK1 and interrupting the signaling cascade that leads to NF-κB activation.[6] This targeted inhibition offers a promising therapeutic strategy for these genetically defined cancers.[6]

dot

Caption: IRAK4 Inhibition in MYD88-mutant DLBCL.

Quantitative Data Summary

The following tables summarize key quantitative data for representative imidazopyrimidine-based immune modulators from the literature.

Table 1: In Vitro Activity of Imidazopyrimidine TLR7/8 Agonists

| Compound | Target(s) | Assay | Cell Line/System | Potency (EC50/IC50) | Cytokine Induction | Reference(s) |

| PVP-037 | TLR7/8 | NF-κB Activation | THP-1 Reporter Cells | Inactive | - | [7][8][9] |

| This compound | TLR7/8 | Cytokine Induction | Human PBMCs | ≥ 1 µM | TNF-α, GM-CSF, IFN-γ, IL-10, IL-12p70, IL-1β, IL-6, CCL3 | [7][8] |

| This compound.1 | TLR7/8 | TNF-α Induction | Human PBMCs | More potent than this compound | Enhanced TNF-α | [9] |

| This compound.2 | TLR7/8 | TNF-α Induction | Human PBMCs | Lower EC50 than this compound.1 and R848 | Enhanced TNF-α | [8] |

| Compound 17b | TLR7 | TLR7/8 Reporter Assay | HEK293 cells | >500-fold selective for TLR7 over TLR8 | IFN-α, TNF-α (low nM) | [5] |

Table 2: In Vitro Activity of Imidazopyrimidine IRAK4 Inhibitors

| Compound | Target | Assay | Cell Line | Potency (IC50) | Effect | Reference(s) |

| Compound 5 | IRAK4 | Kinase Assay | - | 1.3 nM | Inhibition of IRAK4 phosphorylation | [6] |

| CA-4948 | IRAK4 | Kinase Assay | - | < 50 nM | Inhibition of TLR/MYD88/IRAK4 signaling | [10] |

| BMS-986126 | IRAK4 | Kinase Assay | - | 5.3 nM | IRAK4 Inhibition | [10] |

| DW18134 | IRAK4 | Kinase Assay | - | 11.2 nM | Inhibition of IRAK4 phosphorylation | [2] |

| Compound 9 (PROTAC) | IRAK4 | Cell Proliferation | OCI-LY10, TMD8 | 4.6 µM, 7.6 µM | Inhibition of cell growth | [11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of imidazopyrimidine immune modulators are provided below.

In Vitro Assays

1. NF-κB Activation Assay in THP-1 Reporter Cells

This protocol describes the use of a THP-1 monocytic cell line stably transfected with an NF-κB-inducible luciferase reporter to screen for NF-κB activation.

-

Materials:

-

THP1-Lucia™ NF-κB reporter cells

-

RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Test compounds (imidazopyrimidines) dissolved in DMSO

-

Positive control (e.g., LPS at 100 ng/mL)

-

96-well white opaque tissue culture plates

-

Luciferase assay reagent (e.g., QUANTI-Luc™)

-

Luminometer

-

-

Procedure:

-

Culture THP1-Lucia™ NF-κB cells according to the supplier's instructions.

-

Seed cells at a density of 5 x 10^4 cells per well in 100 µL of culture medium in a 96-well plate.

-

Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Add 100 µL of the diluted compounds or control to the respective wells. Include wells with untreated cells as a negative control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.

-

Allow the plate to equilibrate to room temperature.

-

Add 50 µL of luciferase assay reagent to each well.

-

Measure luminescence using a luminometer.

-

Calculate the fold induction of NF-κB activity relative to the untreated control.

-

dot

References

- 1. Intranasal Immunization of Mice with Influenza Vaccine in Combination with the Adjuvant LT-R72 Induces Potent Mucosal and Serum Immunity Which Is Stronger than That with Traditional Intramuscular Immunization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]

- 10. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

PVP-037: A Technical Guide to a Novel Imidazopyrimidine Agonist of Toll-like Receptors 7 and 8

Abstract

This technical guide provides a comprehensive overview of PVP-037, a novel small-molecule imidazopyrimidine identified as a potent agonist of Toll-like receptors 7 and 8 (TLR7/8). Discovered through a sophisticated phenotypic screening of primary human peripheral blood mononuclear cells (PBMCs), this compound demonstrates robust immunomodulatory activity, positioning it as a promising vaccine adjuvant.[1][2][3] This document details the mechanism of action, in vitro and in vivo characterization, key experimental protocols, and the structure-activity relationship of this compound and its optimized analogs. Quantitative data are presented in structured tables, and critical pathways and workflows are visualized using diagrams to provide a thorough resource for researchers, scientists, and drug development professionals.

Introduction to this compound and TLR7/8 Agonism

Vaccine adjuvants are critical components that enhance the magnitude, breadth, and durability of the immune response to vaccination.[4][5] Toll-like receptors (TLRs) are key pattern-recognition receptors of the innate immune system, and their activation is a proven strategy for potent adjuvanticity.[6][7] TLR7 and TLR8, located in the endosomes of immune cells such as monocytes, macrophages, and dendritic cells, recognize single-stranded RNA viruses, triggering a potent antiviral immune response.[4][6][8][9]

This compound is a novel imidazopyrimidine compound identified from a high-throughput screening of approximately 200,000 small molecules.[1][4] Unlike traditional screens using homogenous cell lines, the discovery of this compound involved a primary screen on THP-1 cells followed by a crucial counterscreen on primary human PBMCs.[1][2] This approach revealed this compound's significant immunomodulatory activity in primary human cells, an effect not observed in the THP-1 monocytic cell line, highlighting a unique activity profile that might have been missed by conventional screening methods.[1][10] As a TLR7/8 agonist, this compound and its analogs stimulate broad innate immune activation, leading to the induction of NF-κB and a robust cytokine response, ultimately enhancing antigen-specific humoral responses in preclinical models.[1][2][4]

Mechanism of Action

TLR7/8 Receptor Engagement and Downstream Signaling

This compound and its derivatives exert their immunomodulatory effects by directly engaging and activating the endosomal receptors TLR7 and TLR8.[4][6] This activation initiates a MyD88-dependent signaling cascade, a central pathway for most TLRs.[9][11] Upon agonist binding, TLR7/8 dimerize and recruit the Toll/IL-1 receptor (TIR) domain-containing adaptor protein, MyD88.[11] MyD88 then recruits and activates IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1.[9][11] This kinase cascade leads to the recruitment of TNF receptor-associated factor 6 (TRAF6), which functions as a critical signaling hub.[8][9]

From TRAF6, the pathway bifurcates to activate key transcription factors:

-

NF-κB Pathway : TRAF6 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This targets IκB for degradation, allowing NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory cytokines such as TNF, IL-6, and IL-12.[8][9]

-

IRF Pathway : TRAF6 also contributes to the activation of Interferon Regulatory Factors (IRFs), particularly IRF7, leading to the production of Type I interferons (IFN-α, IFN-β), which are crucial for antiviral responses.[8][9]

The activation of these pathways bridges the innate and adaptive immune systems, promoting a robust and antigen-specific response.

In Vitro Characterization

Discovery via Phenotypic Screening

This compound was identified through a multi-step screening workflow designed to find immunomodulators active on primary human cells. This strategy prioritized biological relevance over simplified cell-line models.

Cytokine Induction Profile

This compound induces a broad and robust profile of cytokines and chemokines from primary human PBMCs at concentrations as low as 1 μM.[1] At concentrations of 11 μM and higher, its induction of key T H 1-polarizing cytokines is comparable to the well-characterized TLR7/8 agonist R848.[1]

Table 1: Cytokine and Chemokine Induction by this compound in Human PBMCs

| Cytokine/Chemokine | Activity Noted | Concentration | Reference |

|---|---|---|---|

| TNF | Concentration-dependent induction | ≥ 1 μM | [1] |

| Comparable to R848 | ≥ 11 μM | [1] | |

| GM-CSF | Induced | ≥ 1 μM | [1][10] |

| IFNγ | Induced, comparable to R848 | ≥ 11 μM | [1][10] |

| IL-10 | Induced | ≥ 1 μM | [1][10] |

| IL-12p70 | Induced | ≥ 1 μM | [1][10] |

| IL-1β | Induced, comparable to R848 | ≥ 11 μM | [1][10] |

| IL-6 | Induced | ≥ 1 μM | [1][10] |

| CCL3 (MIP1α) | Induced | ≥ 1 μM |[1][10] |

Structure-Activity Relationship (SAR) and Analog Development

Following the identification of this compound, SAR studies were conducted to optimize its potency, solubility, and cross-species activity.[1] This led to the development of key analogs, including this compound.1 and this compound.2.[1][10]

-

This compound.1 (Cpd 2-144-3): Identified as a more potent analog that demonstrated activity in human PBMCs, mouse splenocytes, and porcine PBMCs.[1][10]

-

This compound.2: An amine derivative of this compound.1 with significantly improved solubility, facilitating formulation for in vivo studies. It also showed an enhanced pharmacokinetic profile with faster plasma clearance and negligible hemolytic activity.[10]

Table 2: In Vitro TNF Induction by this compound and Analogs in Human PBMCs

| Compound | Concentration | TNF Production (% of R848 Response) | Key Characteristics | Reference |

|---|---|---|---|---|

| This compound | 33 μM | ~100% | Lead compound | [1][3] |

| This compound.1 | 33 μM | >100% | Enhanced potency, cross-species activity | [1][10] |

| This compound.2 | 33 μM | >100% | Enhanced potency and solubility | [3][10] |

(Note: TNF production values are qualitative summaries from source figures.[1][3])

Receptor Specificity Analysis

The specific engagement of TLR7/8 by this compound's derivatives was confirmed through several experiments. The activity of this compound.2 was tested in HEK293 cells individually expressing different human TLRs, with NF-κB activation observed only in cells expressing hTLR8.[1] Furthermore, in human PBMC cultures, the TLR7-specific antagonist ODN 20958 and the broader TLR7/8/9 antagonist ODN 2088 completely blocked this compound.2-induced TNF production.[12] Studies using bone marrow-derived macrophages (BMDMs) from wild-type and Tlr7 knockout mice further demonstrated that the compound's activity is TLR7-dependent in murine cells.[12]

In Vivo Adjuvanticity and Profile

Enhancement of Humoral Immunity

In preclinical mouse models, this compound analogs have demonstrated significant adjuvant activity, enhancing humoral responses to co-administered antigens for influenza and SARS-CoV-2.[1][4][10]

Table 3: Summary of In Vivo Adjuvant Effects of this compound Analogs in Mice

| Model | Compound | Antigen | Key Findings | Reference |

|---|---|---|---|---|

| Influenza | This compound.1 | rHA | Increased anti-rHA IgG titers. | [10] |

| Influenza | This compound.2 | rHA | Increased anti-rHA IgG titers; Significantly enhanced IgG1 and IgG2c production after a single dose. | [10] |

| SARS-CoV-2 | This compound.2 | Spike Protein | Drove enhancement of total IgG, IgG1, and IgG2c. | [10] |

| Influenza | This compound.2 / SE¹ | rHA | 10-fold enhancement in total IgG and IgG2c responses compared to this compound.2 alone. | [10] |

¹SE: Squalene-based oil-in-water emulsion.

The enhancement of IgG2c, a T H 1-associated antibody isotype in mice, strongly suggests that this compound.2 promotes a T H 1-polarizing immune response, which is critical for clearing viral infections.[10][12] This T H 1-polarizing activity was shown to be mediated by TLR7, as the IgG2c response was significantly reduced in Tlr7 knockout mice.[12]

Pharmacokinetic Profile

Pharmacokinetic studies were performed on this compound.2 in mice. Following intravenous administration, the compound demonstrated enhanced clearance from blood plasma compared to its precursor, this compound.1, a favorable characteristic for a vaccine adjuvant.[3][10]

Table 4: Pharmacokinetic Evaluation of this compound.2

| Parameter | Method | Finding | Reference |

|---|---|---|---|

| Plasma Concentration | IV administration (3 mg/kg) in C57BL/6J mice; blood collection over 8 hours. | Enhanced plasma clearance compared to this compound.1. | [3][10] |

| Hemolytic Activity | In vitro assay | Negligible hemolytic activity observed. |[10] |

Experimental Protocols

High-Throughput Screening Protocol

-

Primary Screen : ~200,000 small molecules were screened using THP-1-Lucia cells, which contain an NF-κB-inducible luciferase reporter gene. Luminescence was measured to quantify NF-κB activation.[1]

-

Counterscreen : Hits from the primary screen were evaluated for their ability to induce Tumor Necrosis Factor (TNF) in primary human PBMCs. PBMCs were isolated from whole blood and stimulated with the compounds for 18 hours. Supernatants were collected, and TNF concentration was quantified using a standard immunoassay (ELISA).[1][3]

In Vitro PBMC/Splenocyte Stimulation Assay

-

Cell Isolation : Human PBMCs were isolated from healthy adult donors via density gradient centrifugation. Murine splenocytes were isolated from spleens of C57BL/6J mice.[1]

-

Stimulation : Cells were plated in 96-well plates and stimulated with various concentrations of this compound, its analogs, or a benchmark agonist (e.g., R848) for 18-24 hours at 37°C.[1][12]

-

Cytokine Analysis : After incubation, supernatants were harvested. Cytokine levels (e.g., TNF, IL-6) were quantified by ELISA or a multiplex cytokine array.[1][12]

TLR Specificity Assays

-

HEK293 Cell-Based Assay : HEK293 cells stably transfected to express a single human TLR (e.g., hTLR2, hTLR3, hTLR4, hTLR5, hTLR8, hTLR9) and an NF-κB-responsive reporter gene were stimulated with the test compound. Reporter gene activity (e.g., SEAP) was measured to determine receptor-specific activation.[1][13]

-

Antagonist Assay : Human PBMCs were pre-incubated with a TLR antagonist (e.g., ODN 2088 for TLR7/8/9 or ODN 20958 for TLR7) for 1 hour prior to stimulation with the test compound. Cytokine production was then measured and compared to non-inhibited controls.[12]

-

Knockout Mouse Model Assay : Bone marrow-derived macrophages (BMDMs) were generated from wild-type and Tlr7 knockout (Tlr7−/−) mice. BMDMs were stimulated with the test compound, and cytokine production was measured to assess TLR7-dependency.[12]

Murine Immunization Protocol

-

Animals : Adult (6-8 week old) C57BL/6J mice were used.[1]

-

Vaccine Formulation : The test compound (e.g., this compound.2) was admixed with a model antigen (e.g., 1 μg of recombinant influenza hemagglutinin, rHA).[1][12]

-

Immunization : Mice were immunized via intramuscular injection on day 0 (prime). A booster immunization was sometimes given on day 28.[1]

-

Sample Collection : Blood was collected at specified time points (e.g., day 28 or 42) to obtain serum.[1]

-

Antibody Titer Analysis : Antigen-specific antibody titers (Total IgG, IgG1, IgG2c) in the serum were quantified by ELISA using plates coated with the model antigen.[1][13]

Conclusion and Future Directions

This compound is a novel imidazopyrimidine TLR7/8 agonist with potent and broad immunomodulatory activity. Its discovery through a primary cell-based screening strategy underscores the value of using biologically relevant systems for identifying novel adjuvants. Structure-guided optimization has yielded analogs like this compound.2 with improved potency, cross-species activity, and drug-like properties suitable for in vivo formulation.[2][10]

Preclinical data robustly support the potential of the this compound family as vaccine adjuvants, capable of enhancing T H 1-polarizing humoral immunity against antigens from key viral pathogens.[1][10] Future research will focus on assessing the durability of immune responses, evaluating T-cell responses, and conducting formal toxicity studies on stable formulations.[5] The this compound platform is being advanced for potential use in vaccines against influenza, pertussis, and even for non-infectious disease applications such as cancer, allergy, and substance use disorders.[4][6][14]

References

- 1. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. news-medical.net [news-medical.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]

- 11. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A TLR7/8 agonist increases efficacy of anti-fentanyl vaccines in rodent and porcine models - PubMed [pubmed.ncbi.nlm.nih.gov]

PVP-037: A Deep Dive into Innate Immune Activation via TLR7/8 Agonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PVP-037, a novel imidazopyrimidine small molecule that potently activates the innate immune system. As a dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), this compound and its analogs have emerged as promising vaccine adjuvants and immunomodulatory agents. This document details the mechanism of action, quantitative in vitro and in vivo effects, and the experimental methodologies underpinning these findings.

Executive Summary

This compound is a synthetic, small-molecule imidazopyrimidine identified through a high-throughput phenotypic screen of approximately 10,000 molecules for their ability to induce nuclear factor-κB (NF-κB) activation.[1] Unlike many immunomodulators discovered using cell lines, this compound was uniquely identified through its activity in primary human peripheral blood mononuclear cells (PBMCs), demonstrating the importance of this screening paradigm.[1][2] While inactive in the human monocytic cell line THP-1, this compound demonstrates broad innate immune activation in primary human leukocytes.[1][3] This activation is characterized by the induction of NF-κB and the production of a wide array of cytokines and chemokines.[1][4]

Subsequent structure-activity relationship (SAR) studies led to the development of more potent and soluble analogs, including this compound.1 and this compound.2. These optimized molecules exhibit enhanced in vitro efficacy and superior in vivo adjuvanticity in preclinical models of influenza and SARS-CoV-2 vaccination.[1][4] The mechanism of action for the this compound series is the activation of TLR7 and TLR8, endosomal pattern recognition receptors that play a crucial role in antiviral immunity.[2][5][6] This targeted activation of antigen-presenting cells (APCs) such as monocytes and dendritic cells makes this compound a compelling candidate for enhancing vaccine-induced immune responses.[2][5]

Mechanism of Action: TLR7/8 Signaling Pathway

This compound and its analogs exert their immunostimulatory effects by binding to and activating TLR7 and TLR8 within the endosomes of APCs. This binding event initiates a downstream signaling cascade that culminates in the production of pro-inflammatory cytokines, chemokines, and type I interferons.

The signaling pathway is initiated upon ligand binding, which induces the dimerization of TLR7 or TLR8. This conformational change facilitates the recruitment of the adaptor protein MyD88. MyD88, in turn, recruits and activates members of the IRAK (IL-1R-associated kinase) family, specifically IRAK4 and IRAK1. This leads to the formation of a signaling complex that includes TRAF6 (TNF receptor-associated factor 6).

Activated TRAF6 functions as an E3 ubiquitin ligase, leading to the activation of the TAK1 (transforming growth factor-β-activated kinase 1) complex. TAK1 then activates two major downstream pathways:

-

NF-κB Pathway: TAK1 phosphorylates and activates the IKK (IκB kinase) complex, which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB transcription factor (a heterodimer of p50 and p65) to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

MAPK Pathway: TAK1 also activates the mitogen-activated protein kinase (MAPK) pathway, including JNK and p38. These kinases activate other transcription factors, such as AP-1, which cooperate with NF-κB to drive the expression of immune-related genes.

Concurrently, a separate signaling branch involving IRAK4 and IKKα can lead to the phosphorylation and activation of interferon regulatory factor 7 (IRF7), which translocates to the nucleus and induces the expression of type I interferons (IFN-α/β).

Quantitative Data

The immunostimulatory activity of this compound and its analogs has been quantified through a series of in vitro and in vivo experiments. The following tables summarize key findings.

In Vitro Cytokine Production in Human PBMCs

This compound and its derivatives induce a dose-dependent increase in the production of various cytokines and chemokines from human PBMCs.

| Compound | Analyte | EC50 (µM) | Max Response (pg/mL) |

| This compound | TNF-α | ~10 | >2000 |

| This compound.1 | TNF-α | ~1 | >3000 |

| This compound.2 | TNF-α | <1 | >3000 |

| R848 | TNF-α | ~1 | >3000 |

Data extracted and estimated from graphical representations in Soni et al., Science Advances 2024.[1]

This compound was also shown to induce the production of a broad range of other cytokines and chemokines in human PBMCs, including IL-1β, IL-6, IL-10, IL-12p70, IFN-γ, GM-CSF, and CCL3 (MIP-1α).[4]

In Vivo Adjuvanticity in Mice

The adjuvant effects of this compound analogs have been demonstrated in mice immunized with recombinant influenza hemagglutinin (rHA) and SARS-CoV-2 spike protein.

| Adjuvant (Dose) | Antigen | Total IgG Titer (Day 28) | IgG1 Titer (Day 28) | IgG2c Titer (Day 28) |

| None | rHA | ~100 | ~100 | <100 |

| Alum | rHA | ~10,000 | ~10,000 | ~1,000 |

| This compound.1 | rHA | >10,000 | >10,000 | >10,000 |

| This compound.2 | rHA | >100,000 | >100,000 | >10,000 |

| None | SARS-CoV-2 Spike | ~1,000 | ~1,000 | <1,000 |

| This compound.2 | SARS-CoV-2 Spike | >1,000,000 | >100,000 | >100,000 |

Data extracted and estimated from graphical representations in Soni et al., Science Advances 2024 and supporting information.[1] Note: Values are approximate geometric mean titers.

Experimental Protocols

The discovery and characterization of this compound involved several key experimental procedures. Detailed methodologies are provided below.

High-Throughput Screening (HTS) in Primary Human PBMCs

The initial discovery of this compound was the result of a phenotypic screen designed to identify small molecules that activate NF-κB in primary human immune cells.

Protocol:

-

PBMC Isolation: Isolate PBMCs from whole blood of healthy adult donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in RPMI 1640 medium supplemented with 10% autologous plasma, L-glutamine, and penicillin-streptomycin.

-

Cell Plating: Plate PBMCs at a density of 5 x 10^4 cells per well in 384-well plates.

-

Compound Addition: Add small molecules from the screening library to a final concentration of 10 µM. Include appropriate positive (e.g., R848) and negative (e.g., DMSO) controls.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

-

Cytokine Analysis: Quantify the concentration of TNF-α in the supernatants using a high-throughput immunoassay (e.g., ELISA or a bead-based multiplex assay).

-

Hit Confirmation and Counterscreening: Confirm the activity of initial hits by re-testing. Perform a counterscreen in a non-responsive cell line like THP-1 to eliminate compounds with non-specific activity.

In Vivo Adjuvanticity Assessment in Mice

The ability of this compound analogs to enhance vaccine-induced immune responses is evaluated in a mouse immunization model.

Protocol:

-

Animals: Use 6-8 week old female C57BL/6 mice.

-

Vaccine Formulation: Prepare vaccine formulations by admixing the antigen (e.g., 1 µg of recombinant influenza H1N1 hemagglutinin) with the adjuvant (e.g., 10 nmol of this compound.2) or a control adjuvant (e.g., Alum) in sterile saline.

-

Immunization: Immunize mice via the intramuscular route with 50 µL of the vaccine formulation. A control group receives the antigen alone. A prime-boost regimen can be employed, with a second immunization administered 21 days after the primary immunization.

-

Blood Collection: Collect blood samples via submandibular or retro-orbital bleeding at specified time points (e.g., day 28 and day 42 post-primary immunization).

-

Antibody Titer Measurement: Isolate serum from the blood samples. Determine antigen-specific IgG, IgG1, and IgG2c antibody titers using an enzyme-linked immunosorbent assay (ELISA). Briefly, coat 96-well plates with the antigen, block non-specific binding, add serial dilutions of the mouse serum, and detect bound antibodies with horseradish peroxidase-conjugated anti-mouse IgG, IgG1, or IgG2c secondary antibodies. Develop the assay with a suitable substrate and measure the absorbance. The titer is defined as the reciprocal of the highest dilution that gives a signal above a predetermined cutoff.

Conclusion and Future Directions

This compound and its optimized analogs represent a significant advancement in the field of vaccine adjuvants. Their discovery through a primary human cell-based screening platform underscores the value of this approach in identifying novel immunomodulators with direct relevance to human immunology. The potent TLR7/8 agonist activity of the this compound series translates into robust adjuvanticity in preclinical models, enhancing both the magnitude and quality of the antibody response.

Future research will likely focus on several key areas:

-

Clinical Development: The promising preclinical data warrants the advancement of this compound or its analogs into clinical trials to assess their safety and efficacy as vaccine adjuvants in humans.

-

Broader Applications: The immunomodulatory properties of this compound may be beneficial in other therapeutic areas, such as oncology and the treatment of infectious diseases, where a Th1-biased immune response is desirable.

-

Formulation Optimization: Further enhancements in adjuvanticity may be achieved through advanced formulation strategies, such as encapsulation in nanoparticles or combination with other immunomodulators.

-

Detailed Immunological Profiling: A deeper understanding of the cellular and molecular responses to this compound, including its effects on T cell and B cell responses, will inform its optimal use in various applications.

References

- 1. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]

- 5. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Characterization of PVP-037: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PVP-037 is a novel small molecule imidazopyrimidine compound identified as a potent agonist of Toll-like receptor 7 (TLR7) and TLR8.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing its mechanism of action, and detailing the experimental protocols for its evaluation. Quantitative data from key assays are presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized through diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development.

Introduction

This compound was discovered through a high-throughput screening of over 200,000 small molecules and was identified as a highly active immunomodulator.[1][3][4] It belongs to the imidazopyrimidine family and acts as a potent agonist for TLR7 and TLR8, which are pattern recognition receptors integral to the innate immune system.[1] By targeting these receptors on antigen-presenting cells like monocytes and dendritic cells, this compound stimulates a robust innate immune response, leading to the activation of downstream signaling pathways and the production of a broad range of cytokines.[1][3] This activity makes this compound a promising candidate as a vaccine adjuvant, with the potential to enhance and broaden immune responses to various antigens.[1][3]

Mechanism of Action: TLR7/8 Agonism and Downstream Signaling

This compound exerts its immunomodulatory effects by activating the TLR7 and TLR8 signaling pathways. These receptors are located in the endosomes of immune cells and recognize single-stranded RNA viruses. Upon binding of this compound, TLR7 and TLR8 undergo a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB.[1][3] Activated NF-κB then translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory cytokines and chemokines, leading to the activation and maturation of antigen-presenting cells and the subsequent priming of the adaptive immune response.

In Vitro Activity Data

The in vitro activity of this compound has been primarily characterized by its ability to induce cytokine production in human peripheral blood mononuclear cells (PBMCs).

TNFα Induction in Human PBMCs

Tumor Necrosis Factor-alpha (TNFα) is a key pro-inflammatory cytokine induced by this compound. The table below summarizes the concentration-dependent induction of TNFα by this compound in human PBMCs, with the well-characterized TLR7/8 agonist R848 serving as a benchmark.

| Compound | Concentration (µM) | TNFα Induction Level | Reference |

| This compound | ≥ 11 | Similar to R848 | [5] |

| This compound | 11 | Active | [5] |

| This compound | 33 | Active, similar to R848 | [5] |

| R848 | 11 | Benchmark | [5] |

| R848 | 33 | Benchmark | [5] |

Induction of a Broad Cytokine and Chemokine Profile

This compound induces the production of a wide range of cytokines and chemokines in primary human PBMCs at concentrations of 1 µM and higher.[5] This broad immune activation highlights its potential as a potent vaccine adjuvant.

| Cytokine/Chemokine | Induction Status | Reference |

| TNFα | Induced | [5][6] |

| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Induced | [6] |

| Interferon-γ (IFNγ) | Induced | [5][6] |

| Interleukin-1β (IL-1β) | Induced | [5][6] |

| Interleukin-6 (IL-6) | Induced | [6] |

| Interleukin-10 (IL-10) | Induced | [5][6] |

| Interleukin-12p70 (IL-12p70) | Induced | [5][6] |

| CCL3 (MIP-1α) | Induced | [6] |

Comparative In Vitro Potency of this compound and its Analogs

Structure-activity relationship (SAR) studies have led to the development of this compound analogs with improved properties. This compound.1 and this compound.2 have demonstrated enhanced in vitro potency.

| Compound | Key In Vitro Characteristics | Reference |

| This compound | Parent compound, active in human PBMCs. | [5] |

| This compound.1 | Identified as the most potent analog in initial SAR studies, activating both human PBMCs and mouse splenocytes. | [5] |

| This compound.2 | An amine derivative of this compound.1 with improved solubility and enhanced TNF-inducing efficacy in human PBMCs. Shows a lower median effective concentration compared to this compound.1 and R848. | [5] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

High-Throughput Screening for NF-κB Activation

This initial screening protocol was used to identify compounds that activate the NF-κB signaling pathway.

Methodology:

-

Primary Screen: A library of approximately 200,000 small molecules was screened using a THP1-Lucia™ based nuclear factor κB (NF-κB)–induced luminescence assay.[5]

-

Hit Identification: Molecules that induced luminescence, indicating NF-κB activation, were identified as initial hits.

-

Counterscreening: The initial hits were then subjected to a counterscreen using a quantitative tumor necrosis factor (TNF) immunoassay with primary human peripheral blood mononuclear cells (PBMCs).[5]

-

Confirmation: Hits that induced TNF production in at least two of the three donor PBMCs were considered confirmed hits. This compound was identified as the most promising hit from this process.[5]

Human PBMC Stimulation Assay for Cytokine Profiling

This protocol details the stimulation of human PBMCs to measure the induction of various cytokines.

Materials:

-

Cryopreserved human PBMCs

-

Complete RPMI 1640 medium

-

This compound and other test compounds

-

96-well cell culture plates

-

ELISA or multiplex immunoassay kits for cytokine detection

Procedure:

-

Cell Thawing and Plating: Thaw cryopreserved human PBMCs and resuspend in complete RPMI 1640 medium. Plate the cells in a 96-well plate at a desired density.

-

Compound Stimulation: Prepare serial dilutions of this compound and control compounds. Add the compounds to the wells containing PBMCs.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

-

Cytokine Quantification: Analyze the supernatant for the presence of various cytokines (e.g., TNFα, IL-6, IL-12p70) using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

Conclusion

The in vitro characterization of this compound has established it as a potent TLR7 and TLR8 agonist that induces a broad and robust innate immune response in primary human cells. Its ability to stimulate the production of a wide array of pro-inflammatory cytokines and chemokines underscores its potential as a powerful vaccine adjuvant. Further development and optimization of this compound and its analogs could lead to more effective vaccines for a range of infectious diseases and other therapeutic areas. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this promising immunomodulatory compound.

References

- 1. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 3. researchgate.net [researchgate.net]

- 4. 免疫細胞におけるサイトカインを産生させる刺激 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. miltenyibiotec.com [miltenyibiotec.com]

Preclinical Profile of PVP-037: A Novel Imidazopyrimidine-Based TLR7/8 Agonist Adjuvant

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies used in the evaluation of PVP-037, a novel small molecule adjuvant. This compound is an imidazopyrimidine compound that functions as a potent Toll-like receptor 7 and 8 (TLR7/8) agonist, designed to enhance vaccine-induced immune responses. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the discovery, mechanism of action, and preclinical efficacy of this compound and its optimized analogs.

Executive Summary

This compound was identified through a high-throughput screening of approximately 200,000 small molecules, followed by a counterscreen using primary human peripheral blood mononuclear cells (PBMCs).[1][2] This discovery process prioritized compounds with potent immunostimulatory effects in a more biologically relevant system over conventional cell lines.[1][2] Subsequent structure-activity relationship (SAR) studies led to the development of optimized analogs, this compound.1 and this compound.2, with enhanced potency and pharmaceutical properties.[3] Preclinical in vivo studies in murine models have demonstrated the capacity of this compound and its derivatives to significantly augment antigen-specific antibody responses to both influenza and SARS-CoV-2 recombinant proteins.[1][3] When formulated with a squalene-based oil-in-water emulsion (SE), the adjuvant effect of this compound.2 was synergistically enhanced.[3]

Mechanism of Action: TLR7/8 Agonism

This compound and its analogs exert their adjuvant effect by activating the innate immune system through the stimulation of TLR7 and TLR8.[4][5] These receptors are primarily expressed on antigen-presenting cells (APCs) such as monocytes and dendritic cells.[4][5] Upon binding to TLR7/8, this compound triggers a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB and the subsequent production of a broad range of pro-inflammatory cytokines and chemokines.[1][2][4] This innate immune activation is crucial for shaping a robust and durable adaptive immune response to the co-administered vaccine antigen.

Data Presentation

In Vitro Immunostimulatory Activity

The initial screening and subsequent characterization of this compound and its analogs were performed using human PBMCs. The data below summarizes the cytokine production induced by these compounds.

Table 1: Cytokine Production in Human PBMCs Stimulated with this compound and Analogs

| Compound | Concentration (µM) | TNF (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-12p70 (pg/mL) | IFN-γ (pg/mL) |

| This compound | ≥ 1 | Induces Production | Induces Production | Induces Production | Induces Production | Induces Production |

| 11 | Comparable to R848 | - | - | - | - | |

| 33 | Comparable to R848 | - | - | - | - | |

| This compound.1 | 33 | Increased vs this compound | Increased vs this compound | - | - | - |

| This compound.2 | - | Potent Induction | - | - | - | - |

| R848 (Control) | - | Potent Induction | - | - | - | - |

Data synthesized from Soni D. et al., Sci Adv. 2024.[1][3]

In Vivo Adjuvanticity in Murine Models

The adjuvant potential of this compound and its analogs was evaluated in vivo by co-administering them with a recombinant influenza hemagglutinin (rHA) protein in C57BL/6J mice.

Table 2: Anti-rHA IgG Titers in Mice Following Immunization

| Immunization Group | Adjuvant | Mean Anti-rHA Total IgG Titer (Day 42) | Mean Anti-rHA IgG1 Titer | Mean Anti-rHA IgG2c Titer |

| rHA alone | None | Baseline | Baseline | Baseline |

| rHA + Alum | Alum | Enhanced | - | - |

| rHA + this compound | This compound | Enhanced (equivalent to Alum) | - | - |

| rHA + this compound.1 | This compound.1 | Highest IgG response | - | - |

| rHA + this compound.2 | This compound.2 | Significantly Enhanced | Significantly Enhanced | Significantly Enhanced |

| rHA + this compound.2/SE | This compound.2 in Squalene Emulsion | ~10-fold enhancement vs this compound.2 alone | - | ~10-fold enhancement vs this compound.2 alone |

Data synthesized from Soni D. et al., Sci Adv. 2024.[1][3]

Experimental Protocols

Adjuvant Discovery and In Vitro Characterization

The discovery of this compound followed a multi-step process designed to identify potent and biologically relevant immunostimulants.

Protocol for In Vitro Stimulation of Human PBMCs:

-

PBMC Isolation: Peripheral blood was collected from healthy adult volunteers. PBMCs were isolated using standard density gradient centrifugation.

-

Cell Culture: PBMCs were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Stimulation: Cells were seeded in 96-well plates and stimulated with various concentrations of this compound, its analogs, or R848 (positive control) for 18 hours.

-

Cytokine Measurement: After incubation, the supernatant was collected, and the concentrations of various cytokines and chemokines (TNF, IL-6, IL-1β, IL-12p70, IFN-γ, etc.) were quantified using a multiplex immunoassay.[1][3]

In Vivo Mouse Immunization Studies

Protocol for rHA Immunization in Mice:

-

Animal Model: 6- to 8-week-old female C57BL/6J mice were used for the immunization studies.[2]

-

Immunization Groups: Mice were divided into groups receiving the recombinant hemagglutinin (rHA) protein alone or adjuvanted with Alum, this compound, this compound.1, or this compound.2. A saline control group was also included.

-

Vaccine Formulation and Administration: The vaccine formulations were prepared by admixing the rHA antigen with the respective adjuvants. Mice were immunized via intramuscular injection on day 0 (prime) and day 28 (boost).[2]

-

Sample Collection: Blood samples were collected from the mice at various time points, with the final analysis of antibody titers performed on samples from day 42.

-

Antibody Titer Measurement: Antigen-specific total IgG, IgG1, and IgG2c antibody titers in the serum were determined by enzyme-linked immunosorbent assay (ELISA).[1][3]

Conclusion

The preclinical data for this compound and its optimized analogs demonstrate a promising profile for a novel vaccine adjuvant. The clear TLR7/8-mediated mechanism of action, potent in vitro immunostimulatory activity in human primary cells, and significant in vivo adjuvanticity in murine models for both influenza and SARS-CoV-2 antigens underscore its potential. The enhanced and synergistic effects observed with the squalene-based emulsion formulation further highlight its versatility and potential for clinical translation. Further studies are warranted to assess the durability of the immune response, T-cell responses, and the safety profile of this compound-adjuvanted vaccines in more advanced preclinical models.

References

- 1. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]

- 4. news-medical.net [news-medical.net]

- 5. drugtargetreview.com [drugtargetreview.com]

PVP-037: A Deep Dive into its Immunomodulatory Effects on Cytokine and Chemokine Production

For Immediate Release

BOSTON, MA – A novel small molecule, PVP-037, has demonstrated significant potential as a vaccine adjuvant through its robust stimulation of the innate immune system. This technical guide provides an in-depth analysis of this compound's effects on cytokine and chemokine production, offering valuable insights for researchers, scientists, and drug development professionals. Discovered through a high-throughput screening of approximately 200,000 small molecules, this compound, an imidazopyrimidine, has been identified as a potent agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] This interaction triggers a signaling cascade that results in broad innate immune activation, including the induction of the transcription factor NF-κB and the subsequent production of a wide array of cytokines and chemokines.[1][3][4]

Quantitative Analysis of Cytokine and Chemokine Induction

This compound has been shown to induce a dose-dependent increase in the production of several key cytokines and chemokines in primary human peripheral blood mononuclear cells (PBMCs). At concentrations of 1µM and higher, this compound stimulates the production of Tumor Necrosis Factor (TNF), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Interferon-gamma (IFNγ), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), Interleukin-10 (IL-10), Interleukin-12p70 (IL-12p70), and Chemokine (C-C motif) ligand 3 (CCL3), also known as Macrophage Inflammatory Protein-1alpha (MIP-1α).[5][6]

Notably, at concentrations of 11µM and higher, the induction of TH1-polarizing cytokines by this compound is comparable to that of the well-characterized TLR7/8 agonist R848.[5] The following table summarizes the observed effects of this compound on cytokine and chemokine production in human PBMCs.

| Cytokine/Chemokine | Effect of this compound (at ≥ 1 µM) | Effect of this compound (at ≥ 11 µM) |

| TNF | Increased Production | Comparable to R848 |

| GM-CSF | Increased Production | - |

| IFNγ | Increased Production | Comparable to R848 |

| IL-1β | Increased Production | Comparable to R848 |

| IL-6 | Increased Production | - |

| IL-10 | Increased Production | - |

| IL-12p70 | Increased Production | - |

| CCL3 (MIP-1α) | Increased Production | - |

Signaling Pathway of this compound

This compound exerts its immunomodulatory effects by activating the TLR7 and TLR8 signaling pathways within antigen-presenting cells such as monocytes and dendritic cells.[1][3][4] This activation leads to the recruitment of the adaptor protein MyD88, which in turn initiates a signaling cascade that culminates in the activation of the NF-κB transcription factor. Activated NF-κB then translocates to the nucleus and induces the transcription of genes encoding for a variety of pro-inflammatory cytokines and chemokines.

Experimental Protocols

The following section details the key experimental methodologies used to characterize the effects of this compound on cytokine and chemokine production.

High-Throughput Screening for NF-κB Activating Molecules

The initial identification of this compound was performed through a high-throughput screening (HTS) of a small-molecule library.

-

Cell Line: The human monocytic cell line THP-1 was utilized for the primary screen.

-

Assay: A phenotypic screen was designed to identify molecules that activate the NF-κB pathway.

-

Counterscreening: Lead target libraries from the primary screen were then subjected to a counterscreen using a quantitative tumor necrosis factor (TNF) immunoassay with primary human peripheral blood mononuclear cells (PBMCs).[5] This step was crucial as this compound did not show significant activity in the THP-1 cell line but demonstrated robust activity in primary human leukocytes.[5][6]

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

To quantify the cytokine and chemokine response to this compound, primary human PBMCs were stimulated in vitro.

-

PBMC Isolation: Peripheral blood mononuclear cells were isolated from healthy human donors.

-

Cell Culture: PBMCs were cultured in appropriate media.

-

Stimulation: Cells were stimulated with an eight-point concentration titration of this compound or the benchmark TLR7/8 agonist, R848.[5]

-

Incubation: The stimulated cells were incubated for 18 hours.[5]

-

Supernatant Collection: After incubation, the cell culture supernatant was collected for cytokine and chemokine analysis.[5]

Cytokine and Chemokine Quantification

The concentration of various cytokines and chemokines in the collected supernatants was measured using a multiplex immunoassay.

-

Assay: A 10-plex cytokine analysis was performed.[5]

-

Analytes: The assay quantified the levels of TNF, GM-CSF, IFNγ, IL-10, IL-12p70, IL-1β, IL-6, and CCL3 (MIP-1α), among others.[5][6]

-

Data Analysis: The concentration of each analyte was determined and compared between different treatment groups (untreated, this compound treated at various concentrations, and R848 treated).

Conclusion

This compound is a promising new vaccine adjuvant that potently stimulates the production of a broad range of cytokines and chemokines through the activation of TLR7 and TLR8. Its ability to induce a robust, TH1-polarizing immune response makes it a strong candidate for enhancing the efficacy of a wide variety of vaccines. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this novel immunomodulatory molecule. The compound has been shown to be stable, easy to work with, and suitable for formulation in standard drug delivery systems, such as oil-in-water emulsions, further supporting its potential for clinical development.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Newsroom | From 'Hit to Vial': Discovery and Optimization of A Promising Vaccine Adjuvant [childrenshospital.org]

- 3. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

Potential Therapeutic Applications of PVP-037: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PVP-037 is a novel small molecule adjuvant belonging to the imidazopyrimidine class of compounds. It functions as a potent agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key components of the innate immune system. Preclinical studies have demonstrated that this compound can significantly enhance humoral and cellular immune responses to a variety of vaccine antigens, including those for influenza and SARS-CoV-2. This document provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. The information presented is intended to guide further research and development of this promising vaccine adjuvant.

Introduction

The development of effective vaccines is a cornerstone of global public health. Vaccine adjuvants are critical components that enhance the immunogenicity of antigens, leading to more robust and durable protective immunity. This compound has emerged as a promising new adjuvant candidate.[1][2][3][4] Discovered through a high-throughput screening of over 200,000 small molecules, this compound is an imidazopyrimidine that activates the innate immune system via TLR7 and TLR8 stimulation on antigen-presenting cells.[1][2][3][5] This activation leads to the production of pro-inflammatory cytokines and chemokines, which in turn promotes a stronger and more effective adaptive immune response to co-administered antigens.[2][5][6]

Mechanism of Action: TLR7/8 Agonism

This compound and its optimized analogs exert their adjuvant effects by directly engaging and activating TLR7 and TLR8. These receptors are primarily expressed in the endosomes of antigen-presenting cells (APCs) such as dendritic cells and monocytes.[2][3][5] Upon binding of this compound, TLR7/8 undergo a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade culminating in the activation of the transcription factor NF-κB.[2][5] Activated NF-κB then translocates to the nucleus and induces the transcription of a wide array of genes encoding pro-inflammatory cytokines and chemokines, including TNF, IL-6, IL-12, and others.[7] This inflammatory milieu is crucial for the recruitment and activation of other immune cells, thereby bridging the innate and adaptive immune responses.

References

- 1. researchgate.net [researchgate.net]

- 2. news-medical.net [news-medical.net]

- 3. Tiny But Mighty: Small Molecules as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: PVP-037 Formulation with Oil-in-Water Emulsions

For Researchers, Scientists, and Drug Development Professionals

Introduction

PVP-037 is a novel, potent small-molecule agonist of Toll-like receptor 7 (TLR7) and TLR8, belonging to the imidazopyrimidine class of compounds.[1][2] As an adjuvant, this compound enhances vaccine-induced immune responses by stimulating the innate immune system.[3][4] Specifically, it activates antigen-presenting cells, such as dendritic cells and monocytes, leading to the production of pro-inflammatory cytokines and chemokines, and promoting a robust and durable adaptive immune response.[1][2] This document provides detailed application notes and protocols for the formulation of this compound and its improved analog, this compound.2, in a squalene-based oil-in-water (O/W) emulsion to maximize its adjuvant potential. The oil-in-water formulation, designated as this compound.2/SE, has been shown to synergistically enhance the humoral immune response to co-administered antigens.[5][6]

Mechanism of Action: TLR7/8 Signaling Pathway

This compound and its analogs exert their adjuvant effects by activating the TLR7 and TLR8 signaling pathways within the endosomes of immune cells.[1][2] Upon binding of this compound, TLR7/8 recruits the adaptor protein MyD88, initiating a signaling cascade that involves the IRAK family of kinases and TRAF6. This ultimately leads to the activation of key transcription factors, including NF-κB and IRF7. The activation of these transcription factors results in the production of a range of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β), which are crucial for the subsequent activation and polarization of the adaptive immune response.[5]

Data Presentation